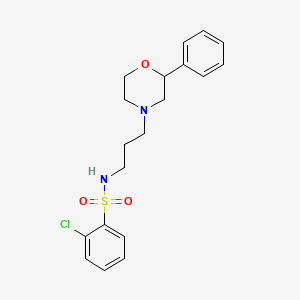

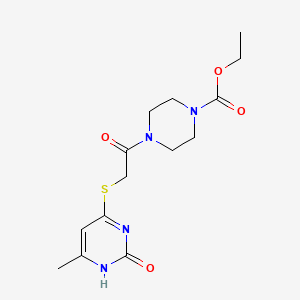

![molecular formula C12H13NO2S B2442906 N-[1-(furan-2-yl)propan-2-yl]thiophene-3-carboxamide CAS No. 1181872-83-2](/img/structure/B2442906.png)

N-[1-(furan-2-yl)propan-2-yl]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s a key component in many biologically active compounds and plays a vital role in medicinal chemistry . Furan is a five-membered ring made up of one oxygen atom and four carbon atoms. Both thiophene and furan derivatives have a variety of properties and applications in industrial chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene has a five-membered ring structure with one sulfur atom . The sulfur atom in thiophene contributes to its aromaticity, making it a stable compound .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including condensation reactions . They can also participate in cycloaddition reactions .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research has delved into the synthesis and reactivity of compounds related to "N-(1-(furan-2-yl)propan-2-yl)thiophene-3-carboxamide," showcasing methodologies for creating complex molecules with potential applications in material science and pharmaceuticals. Aleksandrov and El’chaninov (2017) described the synthesis of similar compounds by coupling amines with furan-2-carbonyl chloride, followed by treatment with P2S5 to achieve the corresponding thioamide, which undergoes further reactions to synthesize heterocyclic compounds with potential for electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Supramolecular Chemistry

The impact of heteroaromatic rings, such as furan and thiophene, on crystal packing has been studied, highlighting the significance of these structures in designing materials with enhanced π-based interactions. Rahmani et al. (2016) explored the supramolecular effect of aromaticity on crystal packing, finding that heteroatom substitution (from O to S) increases π-based interactions, with implications for the development of materials with specific physical properties (Rahmani et al., 2016).

Antiviral Activity

The potential antiviral applications of furan-carboxamide derivatives have been investigated, with specific focus on their efficacy against influenza viruses. Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives demonstrating potent inhibitory activity against the H5N1 influenza A virus, suggesting a promising avenue for the development of new antiviral drugs (Yongshi et al., 2017).

Antimicrobial Activity

Furan and thiophene carboxamide compounds have been synthesized and tested for their antimicrobial properties. Popiołek et al. (2016) designed furan/thiophene-1,3-benzothiazin-4-one hybrids, showing good activity against various bacteria and yeasts, indicating their potential as antimicrobial agents (Popiołek et al., 2016).

Photovoltaic Applications

The role of furan and thiophene linkers in dye-sensitized solar cells has been explored, with studies suggesting that these compounds can improve the efficiency of solar energy conversion. Kim et al. (2011) found that phenothiazine derivatives with furan linkers showed enhanced conversion efficiency in dye-sensitized solar cells, highlighting the potential of furan-based compounds in renewable energy technologies (Kim et al., 2011).

Mecanismo De Acción

While the specific mechanism of action for “N-(1-(furan-2-yl)propan-2-yl)thiophene-3-carboxamide” is not available, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-9(7-11-3-2-5-15-11)13-12(14)10-4-6-16-8-10/h2-6,8-9H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGVGMUVWQVKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442823.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzenecarbohydrazide](/img/structure/B2442824.png)

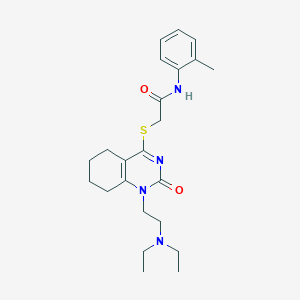

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2442825.png)

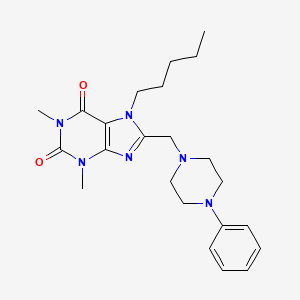

![3-benzyl-2-{[(3-methoxyphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2442827.png)

![ethyl {[4-(trifluoromethoxy)phenyl]carbamoyl}formate](/img/structure/B2442829.png)

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2442834.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B2442844.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2442846.png)